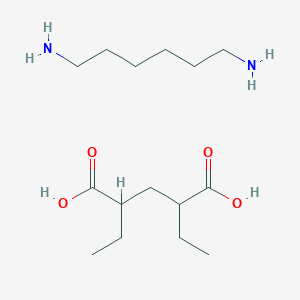
2,4-Diethylpentanedioic acid;hexane-1,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Diethylpentanedioic acid;hexane-1,6-diamine is a compound that combines two distinct chemical entities: 2,4-Diethylpentanedioic acid and hexane-1,6-diamine. This compound is of interest due to its potential applications in various fields, including polymer chemistry and materials science. The combination of a dicarboxylic acid and a diamine suggests its utility in the formation of polyamides and other polymeric materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diethylpentanedioic acid;hexane-1,6-diamine typically involves the reaction between 2,4-Diethylpentanedioic acid and hexane-1,6-diamine. The reaction is a condensation process where the carboxylic acid groups of 2,4-Diethylpentanedioic acid react with the amine groups of hexane-1,6-diamine to form amide bonds. This reaction can be facilitated by using dehydrating agents or by conducting the reaction under high temperatures to remove water formed during the process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous reactors where the reactants are fed continuously, and the product is removed continuously. Catalysts such as cobalt and iron can be used to enhance the reaction rate and yield . The reaction conditions typically involve high temperatures and pressures to ensure complete conversion of the reactants to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Diethylpentanedioic acid;hexane-1,6-diamine can undergo various chemical reactions, including:
Condensation Reactions: Formation of polyamides through the reaction of the amine groups with carboxylic acid groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to condensation reactions.
Substitution Reactions: The amine groups can participate in substitution reactions with other electrophiles.
Common Reagents and Conditions
Dehydrating Agents: Used in condensation reactions to remove water and drive the reaction to completion.
Catalysts: Cobalt and iron catalysts are commonly used in industrial processes to enhance reaction rates.
Major Products Formed
The primary product formed from the reaction of 2,4-Diethylpentanedioic acid and hexane-1,6-diamine is a polyamide, which can be used in various applications such as the production of nylon and other polymeric materials .
Aplicaciones Científicas De Investigación
2,4-Diethylpentanedioic acid;hexane-1,6-diamine has several scientific research applications:
Polymer Chemistry: Used in the synthesis of polyamides and other polymeric materials.
Materials Science: Utilized in the development of new materials with specific properties such as high tensile strength and thermal stability.
Biology and Medicine:
Mecanismo De Acción
The mechanism of action of 2,4-Diethylpentanedioic acid;hexane-1,6-diamine primarily involves the formation of amide bonds between the carboxylic acid groups and the amine groups. This process is facilitated by the removal of water and the use of catalysts to enhance the reaction rate. The resulting polyamide structures have unique properties that make them suitable for various applications .
Comparación Con Compuestos Similares
Similar Compounds
Hexane-1,6-diamine: A diamine used in the production of nylon and other polyamides.
Adipic Acid: A dicarboxylic acid commonly used in the production of nylon 6,6.
Uniqueness
2,4-Diethylpentanedioic acid;hexane-1,6-diamine is unique due to the presence of ethyl groups on the pentanedioic acid, which can influence the properties of the resulting polyamides. This structural variation can lead to differences in thermal stability, tensile strength, and other material properties compared to polyamides formed from other dicarboxylic acids and diamines .
Propiedades
Número CAS |
570376-87-3 |
|---|---|
Fórmula molecular |
C15H32N2O4 |
Peso molecular |
304.43 g/mol |
Nombre IUPAC |
2,4-diethylpentanedioic acid;hexane-1,6-diamine |
InChI |
InChI=1S/C9H16O4.C6H16N2/c1-3-6(8(10)11)5-7(4-2)9(12)13;7-5-3-1-2-4-6-8/h6-7H,3-5H2,1-2H3,(H,10,11)(H,12,13);1-8H2 |
Clave InChI |
VAYZCQSFOHWBNQ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC(CC)C(=O)O)C(=O)O.C(CCCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[3-Bromo-5-[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,3,5-tri(propan-2-yl)benzene](/img/structure/B14239853.png)
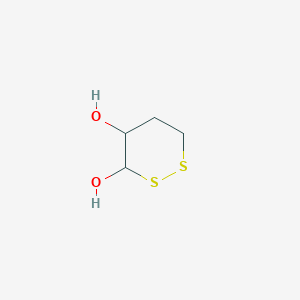
![2-fluoro-N-[(4-methoxyphenyl)carbamothioyl]benzamide](/img/structure/B14239862.png)
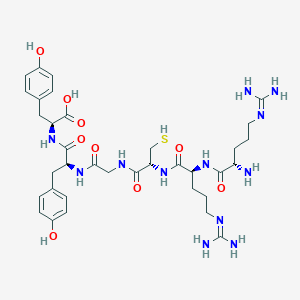
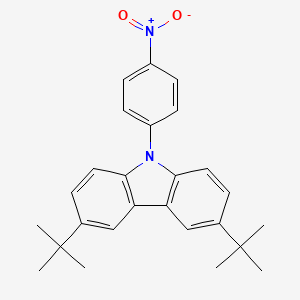
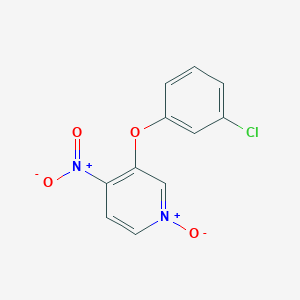
![[2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl]acetaldehyde](/img/structure/B14239913.png)
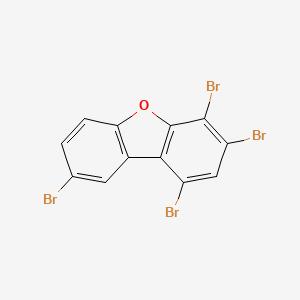
![2,4-dimethoxy-N-[1-(2-methylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B14239922.png)
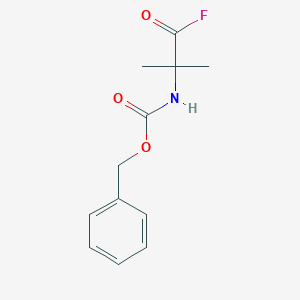
![N~1~-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14239931.png)
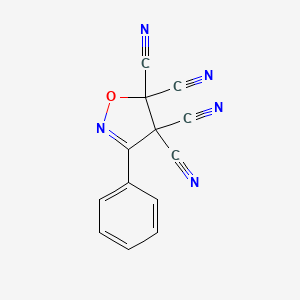
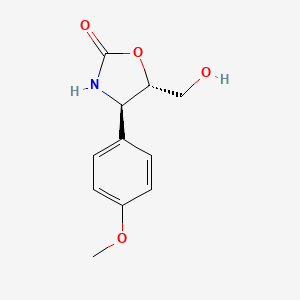
![N-ethyl-N-[(3-iodophenyl)diazenyl]ethanamine](/img/structure/B14239953.png)
